molecular formula C17H16ClIN2O B3705892 2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B3705892
M. Wt: 426.7 g/mol
InChI Key: YTZZIESCWIEZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of chloro and iodo substituents on the benzene ring, along with a pyrrolidinyl group attached to the phenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Amidation: The formation of the benzamide moiety involves the reaction of the halogenated benzene derivative with an amine, such as 4-(pyrrolidin-1-yl)aniline, under suitable conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the functional groups present on the molecule.

    Coupling Reactions: The presence of halogen atoms makes this compound suitable for coupling reactions such as Suzuki-Miyaura coupling, which can be used to form carbon-carbon bonds.

Common Reagents and Conditions

    Halogenation: Chlorine gas, iodine, or N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) can be used as halogenating agents.

    Amidation: Amine reagents such as 4-(pyrrolidin-1-yl)aniline, along with coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), can be used for amidation reactions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical space.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets, including proteins and cellular pathways.

    Material Science: It may find applications in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrrolidinyl group can enhance binding affinity and selectivity towards specific targets, while the halogen atoms can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-iodo-N-phenylbenzamide: Lacks the pyrrolidinyl group, which may result in different biological activity and binding properties.

    2-chloro-5-iodo-N-[4-(morpholin-1-yl)phenyl]benzamide: Contains a morpholinyl group instead of a pyrrolidinyl group, potentially altering its pharmacological profile.

    2-chloro-5-iodo-N-[4-(piperidin-1-yl)phenyl]benzamide: Features a piperidinyl group, which can affect its interaction with biological targets.

Uniqueness

The presence of the pyrrolidinyl group in 2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide distinguishes it from similar compounds, potentially offering unique binding properties and biological activity. This structural feature can enhance its utility in various scientific research applications, making it a valuable compound for further exploration.

Properties

IUPAC Name

2-chloro-5-iodo-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIN2O/c18-16-8-3-12(19)11-15(16)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZZIESCWIEZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-chloro-5-iodo-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.